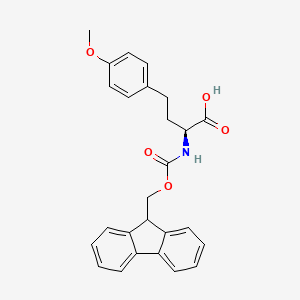

Fmoc-4-methoxy-L-homophenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-4-methoxy-L-homophenylalanine: is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxy group on the phenyl ring. This compound is primarily used in peptide synthesis and as an intermediate in pharmaceutical research .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-methoxy-L-homophenylalanine typically involves the following steps:

Protection of the amino group: The amino group of L-homophenylalanine is protected using the Fmoc group. This is achieved by reacting L-homophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the methoxy group: The phenyl ring of the protected amino acid is then methoxylated using a suitable methoxylating agent, such as dimethyl sulfate or methanol in the presence of a catalyst

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions:

Oxidation: Fmoc-4-methoxy-L-homophenylalanine can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using reagents like piperidine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Piperidine in an organic solvent like dimethylformamide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Removal of the Fmoc group, yielding the free amino acid.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Chemistry: : Fmoc-4-methoxy-L-homophenylalanine is widely used in solid-phase peptide synthesis as a building block. Its Fmoc protecting group allows for selective deprotection and coupling reactions .

Biology: : In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the effects of methoxy substitution on phenylalanine derivatives .

Medicine: : this compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases .

Industry: : The compound is used in the production of specialized peptides and proteins for industrial applications, including biotechnology and pharmaceuticals .

作用機序

The mechanism of action of Fmoc-4-methoxy-L-homophenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions .

類似化合物との比較

Fmoc-L-phenylalanine: Similar structure but lacks the methoxy group on the phenyl ring.

Fmoc-4-methoxy-L-phenylalanine: Similar structure but lacks the extended carbon chain of homophenylalanine.

Fmoc-L-tyrosine: Contains a hydroxyl group instead of a methoxy group on the phenyl ring

Uniqueness: Fmoc-4-methoxy-L-homophenylalanine is unique due to the presence of both the Fmoc protecting group and the methoxy substitution on the phenyl ring. This combination provides specific chemical properties and reactivity, making it valuable in peptide synthesis and pharmaceutical research .

生物活性

Fmoc-4-methoxy-L-homophenylalanine (Fmoc-4-Methoxy-L-hPhe) is a modified amino acid extensively utilized in peptide synthesis. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxy substitution on the phenyl ring, significantly influences its biological activity and applications in research and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C26H25NO5, with a molecular weight of 431.48 g/mol. The Fmoc group acts as a protective mechanism for the amino group during peptide synthesis, allowing for selective reactions without interference from the amino functionality. The methoxy group enhances the compound's lipophilicity, potentially affecting membrane permeability and interactions with biological targets .

Biological Activity

This compound exhibits various biological activities primarily through its role as a building block in peptide synthesis. The peptides synthesized using this compound can exhibit different biological functions depending on their sequences and structures. Notably, modifications in amino acid side chains can influence peptide conformation and activity in biological systems .

The biological activity of peptides synthesized from this compound is influenced by:

- Hydrophobicity : The methoxy group increases hydrophobic interactions, which can enhance binding affinity to membrane proteins.

- Conformational Flexibility : The longer side chain compared to standard phenylalanine allows for greater conformational diversity, facilitating interactions with various biological targets .

Applications in Research

This compound is utilized in several key areas:

- Peptide Synthesis : It serves as an essential building block in solid-phase peptide synthesis, enabling the creation of complex peptides with specific functionalities.

- Drug Development : This compound is valuable in developing peptide-based drugs targeting specific proteins and enzymes.

- Biomaterials : It plays a role in creating hydrogels for tissue engineering and drug delivery systems .

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique features:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Methoxy substitution; used in peptide synthesis | Enhanced lipophilicity |

| Fmoc-4-methyl-L-homophenylalanine | Methyl substitution; less steric hindrance | Different electronic properties |

| Fmoc-L-homophenylalanine | No methoxy; simpler structure | Basic building block without modifications |

| Fmoc-4-(phenoxy)-L-phenylalanine | Phenoxy substitution; distinct reactivity | Potential for different binding interactions |

This table illustrates how variations in substituents lead to different chemical behaviors and potential applications in research and industry.

Case Studies

Several studies have explored the implications of using this compound in various biological contexts:

- Peptide-Mediated Drug Delivery : Research demonstrated that peptides synthesized with this compound could effectively deliver therapeutic agents to target cells, enhancing treatment efficacy.

- Self-Assembly Studies : Investigations into self-assembling properties revealed that Fmoc-protected peptides could form nanostructures beneficial for drug delivery systems and tissue engineering applications .

- Protein Interaction Studies : Peptides derived from this compound were employed to study protein-protein interactions, providing insights into enzyme mechanisms and cellular signaling pathways .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVNDZDIQBDWQL-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。